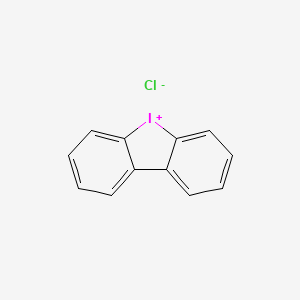

Diphenyleneiodonium chloride

概要

説明

準備方法

合成経路と反応条件

ジフェニレンヨードニウムクロリドは、ジフェニレンヨードニウムヨージドと塩酸との反応によって合成できます。この反応は通常、以下の手順で実行されます。

- ジフェニレンヨードニウムヨージドを、アセトニトリルなどの適切な溶媒に溶解します。

- 溶液に塩酸を加えます。

- 室温で反応が完了するまで混合物を撹拌します。

- 生成された沈殿物をろ過し、冷水で洗浄します。

- 減圧下で生成物を乾燥させて、ジフェニレンヨードニウムクロリドを得ます .

工業生産方法

ジフェニレンヨードニウムクロリドの工業生産方法は、文献ではよく文書化されていません。上記で説明した実験室規模の合成は、反応条件と設備を適切に変更することで、工業的な需要を満たすようにスケールアップできます。

化学反応の分析

反応の種類

ジフェニレンヨードニウムクロリドは、以下のものなど、さまざまな化学反応を起こします。

酸化: 特定の反応では、酸化剤として作用できます。

還元: 特定の条件下では、還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応ではさまざまな酸化誘導体が生成される可能性があり、置換反応ではハロゲン化化合物が生成される可能性があります .

科学研究への応用

ジフェニレンヨードニウムクロリドは、さまざまな科学研究に広く応用されています。

科学的研究の応用

Antimicrobial Applications

Broad-Spectrum Antibiotic Activity

Diphenyleneiodonium chloride has been identified as a broad-spectrum antibiotic effective against various pathogens, including drug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. A study demonstrated its potent antimicrobial properties with minimal inhibitory concentrations (MIC) of 0.03 mg/L against M. bovis BCG and 1 mg/L against S. aureus . The compound exhibits synergistic effects when combined with traditional antibiotics such as Rifampicin, enhancing its efficacy against resistant bacterial strains .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/L) | Synergistic Antibiotic | FIC Index |

|---|---|---|---|

| Mycobacterium bovis BCG | 0.03 | Rifampicin | Synergistic |

| Staphylococcus aureus | 1 | Rifampicin | Synergistic |

Cancer Research

Neuroblastoma Treatment

DPI has shown promise in targeting MYCN-amplified neuroblastoma cells, a highly aggressive form of childhood cancer. Research indicates that DPI reduces proliferation and survival rates in these cells by interfering with mitochondrial function and reactive oxygen species (ROS) production . This approach may provide a less toxic alternative to conventional therapies.

Mechanism of Action

The mode of action involves the inhibition of critical cellular pathways related to cell cycle progression and DNA repair mechanisms, as well as downregulating MYCN protein levels specifically in malignant cells .

Neuroprotection

Protective Effects Against Neurodegeneration

DPI has been investigated for its potential neuroprotective effects, particularly in conditions like Parkinson's disease and ischemic injury. Studies have shown that DPI can prevent neuronal degeneration by modulating ROS metabolism and mitochondrial function . The compound's ability to inhibit NOX activity contributes to its protective role against oxidative stress-induced damage.

Case Study: Ischemic Injury

In a model of focal cerebral ischemia, DPI demonstrated significant neuroprotective effects, suggesting its potential utility in treating neurodegenerative diseases .

Inhibition of Inflammatory Responses

Role in Inflammation Management

DPI has been studied for its ability to inhibit nitric oxide synthesis induced by inflammatory cytokines such as interleukin-1beta. It effectively reduces the expression and activity of inducible nitric oxide synthase (iNOS), thereby mitigating inflammatory responses in various cell types . This property positions DPI as a candidate for managing inflammatory diseases.

作用機序

ジフェニレンヨードニウムクロリドは、主に一酸化窒素合成酵素とNADPHオキシダーゼを阻害することによって効果を発揮します。これらの酵素は、さまざまな細胞プロセスにおいて重要な役割を果たすROSの産生に関与しています。 これらの酵素を阻害することで、ジフェニレンヨードニウムクロリドはROSレベルを低下させ、酸化ストレスと炎症を調節します .

類似化合物との比較

類似化合物

ジベンジオドニウムクロリド: 構造と機能が似ており、一酸化窒素合成酵素とNADPHオキシダーゼも阻害します.

フェニレンヨードニウムクロリド: 類似の阻害特性を持つ別の関連化合物です.

独自性

ジフェニレンヨードニウムクロリドは、一酸化窒素合成酵素とNADPHオキシダーゼを強力かつ可逆的に阻害する能力によって特徴付けられます。 また、ミトコンドリアの機能に影響を与え、神経保護作用と、がん幹細胞様細胞の化学的静止現象を誘導する能力もあります .

生物活性

Diphenyleneiodonium chloride (DPI) is a compound that has garnered significant attention due to its diverse biological activities, particularly as an inhibitor of NADPH oxidases and as a potential therapeutic agent against various diseases. This article explores the biological activity of DPI, highlighting its mechanisms of action, antimicrobial properties, effects on cancer cells, and implications in oxidative stress.

- Chemical Name : [1,1'-Biphenyl]-2,2'-diyliodonium chloride

- Molecular Formula : CHClI

- Purity : ≥99%

DPI primarily functions as an inhibitor of NADPH oxidases (NOX), which are enzymes responsible for the production of reactive oxygen species (ROS). By inhibiting these enzymes, DPI reduces oxidative stress and influences various signaling pathways involved in cell proliferation and survival.

- NADPH Oxidase Inhibition : DPI irreversibly inhibits NOX enzymes, leading to decreased ROS production, which is crucial in many cellular processes including inflammation and cancer progression .

- GPR3 Agonist : DPI acts as a GPR3 agonist with an EC50 of 1 μM, activating adenylate cyclase through GPR3 but not affecting GPR6 or GPR12 .

- Calcium Mobilization : The compound induces Ca mobilization and β-arrestin receptor internalization, further influencing cellular signaling pathways .

Antimicrobial Activity

DPI has been identified as a broad-spectrum antibiotic with potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis (Mtb).

- Minimum Inhibitory Concentration (MIC) :

- Against M. tuberculosis: 0.03 mg/L

- Against S. aureus: 1 mg/L

- Synergistic Effects : DPI shows a strongly synergistic interaction with Rifampicin but not with Isoniazid when treating Mtb infections .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (mg/L) | Synergistic Partner | Interaction Type |

|---|---|---|---|

| Mycobacterium bovis | 0.03 | Rifampicin | Strongly Synergistic |

| Staphylococcus aureus | 1 | Not applicable | N/A |

Impact on Cancer Cells

DPI has demonstrated significant effects on various cancer cell lines by inhibiting cell proliferation through its action on ROS levels.

- Prostate Cancer : DPI reduced proliferation in prostate cancer cells by blocking key signaling pathways (ERK, p38, AKT) and inducing cell cycle arrest .

- Colon Cancer : In studies involving HCT116 colon cancer cells, DPI was shown to induce senescence and inhibit growth in both p53-proficient and p53-deficient cells .

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | Effect Observed | Mechanism of Action |

|---|---|---|

| HCT116 (p53+/+) | Growth inhibition | NOX inhibition |

| HCT116 (p53−/−) | Induction of senescence | NOX inhibition |

| Prostate Cancer Cells | Blocked proliferation | ROS reduction |

Case Studies

- Doxorubicin-Induced Cardiomyopathy : In a study examining doxorubicin's effects on cardiac cells, treatment with DPI significantly blocked cell death induced by oxidative stress .

- Murine Models : In vivo studies using neutropenic mice showed that DPI effectively reduced bacterial load in models of S. aureus infection, validating its potential as a therapeutic agent for bacterial infections .

特性

IUPAC Name |

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFZKAVCDNTYID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196932 | |

| Record name | Diphenyleneiodonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4673-26-1 | |

| Record name | Diphenyleneiodonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4673-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyleneiodonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyleneiodonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyleneiodonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLENEIODONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9D81YZ2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。